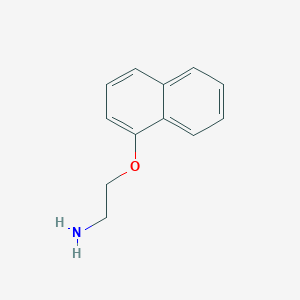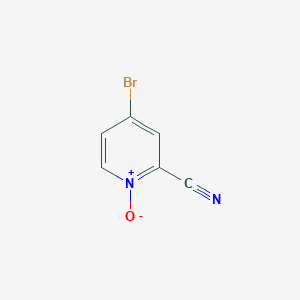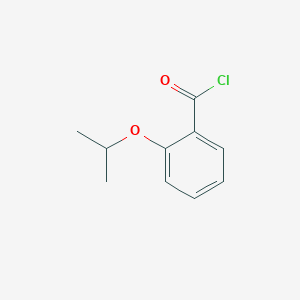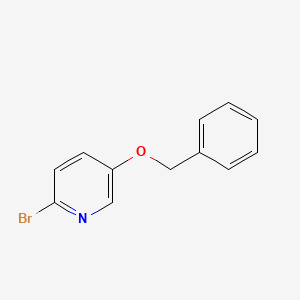![molecular formula C11H17NS B1285342 [1-(Thiophen-2-yl)cyclohexyl]methanamine CAS No. 767627-74-7](/img/structure/B1285342.png)
[1-(Thiophen-2-yl)cyclohexyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various derivatives of methanamine compounds has been explored in several studies. For instance, novel urea and thiourea derivatives of methanamine were synthesized by reacting the methanamine with substituted aryl isocyanates and aryl isothiocyanates, using N,N-dimethylpiperazine as a catalyst . Similarly, derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Additionally, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine were synthesized via a high-yielding polyphosphoric acid condensation route .
Molecular Structure Analysis
The molecular structure of methanamine derivatives has been characterized using various spectroscopic techniques. For example, the urea and thiourea derivatives were characterized by infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectral data . The cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate was characterized by single crystal X-ray diffraction, revealing that the nitrogen atoms of the cyclohexanamine molecule are protonated and the crystal structure is stabilized by hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of methanamine derivatives often include condensation reactions, as seen in the synthesis of oxadiazolyl methanamines . The refluxing of benzotriazole with aldehydes and ammonium chloride represents another type of chemical reaction used to produce methanamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives vary depending on the substituents and the structure of the compound. For instance, methoxy-substituted derivatives of 1,1-bis(4-aminophenyl)cyclohexane show lower ionization potentials and higher hole drift mobilities than non-substituted derivatives, which were investigated using thermal behavior, optical and photoelectrical properties, and density functional methods (DFT) calculations . The antimicrobial activity of some methanamine derivatives was evaluated, with certain compounds exhibiting good in vitro antibacterial and antifungal activities .
Wissenschaftliche Forschungsanwendungen
- Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)
- Application : TCP has been studied as a potential inhibitor of Lysyl Oxidase (LOX), an enzyme that plays a critical role in tumor growth and metastatic spread .
- Method : The research involved the design and testing of a series of LOX inhibitors bearing an aminomethylenethiophene (AMT) scaffold .
- Results : The study led to the discovery of AMT inhibitors with sub-micromolar half-maximal inhibitory concentrations (IC50) in a LOX enzyme activity assay . Further optimization yielded the orally bioavailable LOX inhibitor CCT365623 with good anti-LOX potency, selectivity, pharmacokinetic properties, as well as anti-metastatic efficacy .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-thiophen-2-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h4-5,8H,1-3,6-7,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGCILLMAUJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586183 |
Source


|
| Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
CAS RN |
767627-74-7 |
Source


|
| Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)

